An In-depth Technical Guide to 4-(Bromomethyl)phenylacetic Acid: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 4-(Bromomethyl)phenylacetic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)phenylacetic acid is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its bifunctional nature, featuring a reactive benzylic bromide and a carboxylic acid moiety, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role as a precursor in the development of therapeutic agents, notably as an intermediate for serine protease inhibitors.
Chemical Structure and Properties
4-(Bromomethyl)phenylacetic acid is a white to off-white crystalline solid.[1] The molecule consists of a phenyl ring substituted at the para position with a bromomethyl group (-CH₂Br) and an acetic acid group (-CH₂COOH).
Structure:
Caption: Chemical structure of 4-(Bromomethyl)phenylacetic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Bromomethyl)phenylacetic acid is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉BrO₂ | [2] |
| Molecular Weight | 229.07 g/mol | [2] |
| CAS Number | 13737-36-5 | [2] |
| Appearance | White to light beige crystalline powder | [3] |
| Melting Point | 179-183 °C | [3][4] |
| Solubility | Sparingly soluble in water. | [1] |
| pKa | 4.24±0.10 (Predicted) | [3] |
Spectroscopic Data
The structural integrity of 4-(Bromomethyl)phenylacetic acid can be confirmed by various spectroscopic techniques. Below is a summary of expected spectral characteristics. For detailed spectra, please refer to the cited databases.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~7.3 | Multiplet | 4H | Aromatic protons |
| ~4.5 | Singlet | 2H | Methylene protons adjacent to bromine (-CH₂Br) |
| ~3.6 | Singlet | 2H | Methylene protons of the acetic acid group (-CH₂COOH) |
Note: Actual chemical shifts may vary depending on the solvent and instrument used. Data can be found on spectral databases such as PubChem.[2]
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~176 | Carboxylic acid carbon (-COOH) |
| ~138 | Aromatic carbon attached to -CH₂Br |
| ~136 | Aromatic carbon attached to -CH₂COOH |
| ~130 | Aromatic CH carbons |
| ~129 | Aromatic CH carbons |
| ~40 | Methylene carbon of the acetic acid group (-CH₂COOH) |
| ~33 | Methylene carbon adjacent to bromine (-CH₂Br) |
Note: For detailed peak assignments, refer to spectral databases.[2]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch of the carboxylic acid |
| ~1700 | Strong | C=O stretch of the carboxylic acid |
| ~1610, ~1500 | Medium-Weak | C=C stretching in the aromatic ring |
| ~1400 | Medium | C-O-H bend |
| ~1200 | Medium | C-Br stretch |
Note: For a representative spectrum, please consult the NIST Chemistry WebBook or other spectral databases.[5][6]
Mass Spectrometry (MS)
| m/z | Interpretation |
| 228/230 | Molecular ion peak (M⁺) showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) |
| 149 | Loss of Br |
| 104 | Loss of -CH₂COOH and Br |
Note: Fragmentation patterns can be complex. For detailed analysis, refer to mass spectrometry databases.[2][6]
Experimental Protocols
Synthesis of 4-(Bromomethyl)phenylacetic Acid
A common method for the synthesis of 4-(Bromomethyl)phenylacetic acid involves the radical bromination of 4-methylphenylacetic acid.[3]
Materials:
-
4-Methylphenylacetic acid
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or another radical initiator)
-
Chlorobenzene (or a similar high-boiling point solvent)
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer and a condenser, dissolve 4-methylphenylacetic acid in chlorobenzene.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to 85-90 °C under irradiation with a light source (e.g., an incandescent lamp) to initiate the radical reaction. The temperature may rise to around 110 °C.
-
Maintain the reaction at 90-110 °C for several hours, monitoring the progress by an appropriate technique such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the filter cake with water to remove any remaining succinimide and other water-soluble impurities.
-
Dry the purified 4-(Bromomethyl)phenylacetic acid.
Caption: Workflow for the synthesis of 4-(Bromomethyl)phenylacetic acid.
Purification by Recrystallization
Further purification of the synthesized product can be achieved by recrystallization. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
General Protocol:
-
Select a suitable solvent or solvent system (e.g., ethanol/water, acetic acid/water).
-
Dissolve the crude 4-(Bromomethyl)phenylacetic acid in a minimum amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Analytical Methods
The purity of 4-(Bromomethyl)phenylacetic acid can be assessed using High-Performance Liquid Chromatography (HPLC).
Typical HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid.[1]
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
Applications in Drug Development
4-(Bromomethyl)phenylacetic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its utility stems from the ability to functionalize both the benzylic bromide and the carboxylic acid groups.
Precursor for Serine Protease Inhibitors
A significant application of 4-(Bromomethyl)phenylacetic acid is in the synthesis of serine protease inhibitors.[3] Serine proteases are a class of enzymes that play crucial roles in various physiological processes, including blood coagulation, digestion, and inflammation. Their dysregulation is implicated in numerous diseases, making them important therapeutic targets.
The bromomethyl group can be converted to other functionalities, such as an aminomethyl group, which can then be incorporated into a larger molecule designed to bind to the active site of a serine protease. The phenylacetic acid moiety can also be modified to optimize the binding affinity and selectivity of the inhibitor.
Potential Role in Modulating Inflammatory Pathways
Recent research has highlighted the role of certain small molecules in modulating inflammatory signaling pathways. While direct evidence for 4-(Bromomethyl)phenylacetic acid itself is limited, its derivatives have been investigated for their potential to interact with key inflammatory mediators. One such pathway of interest is the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a pattern recognition receptor that plays a critical role in the innate immune response and, when dysregulated, can contribute to chronic inflammatory diseases. The development of small molecule inhibitors of the TLR4 pathway is an active area of research. Given that serine proteases can be involved in inflammatory cascades, inhibitors derived from 4-(Bromomethyl)phenylacetic acid could indirectly modulate these pathways.
Caption: A simplified diagram of the MyD88-dependent TLR4 signaling pathway.
Safety and Handling
4-(Bromomethyl)phenylacetic acid is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4] Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
References
- 1. 4-Bromophenylacetic acid(1878-68-8) 1H NMR spectrum [chemicalbook.com]
- 2. 4-(Bromomethyl)phenylacetic acid | C9H9BrO2 | CID 4519056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(BROMOMETHYL)PHENYLACETIC ACID | 13737-36-5 [chemicalbook.com]
- 4. 4-(Bromomethyl)phenylacetic acid 95 13737-36-5 [sigmaaldrich.com]
- 5. 4-(BROMOMETHYL)PHENYLACETIC ACID(13737-36-5) IR Spectrum [chemicalbook.com]
- 6. 4-Bromophenylacetic acid [webbook.nist.gov]
